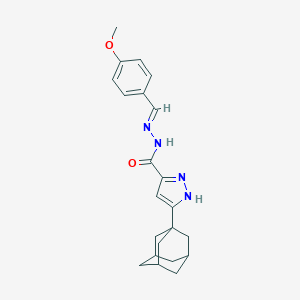![molecular formula C15H14N2O5S B404329 2,3-dimethoxy-6-{(E)-[(2-thienylcarbonyl)hydrazono]methyl}benzoic acid CAS No. 325989-36-4](/img/structure/B404329.png)
2,3-dimethoxy-6-{(E)-[(2-thienylcarbonyl)hydrazono]methyl}benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-dimethoxy-6-{(E)-[(2-thienylcarbonyl)hydrazono]methyl}benzoic acid is a complex organic compound that belongs to the class of benzoic acids It is characterized by the presence of methoxy groups at the 2 and 3 positions, a thienylcarbonyl hydrazono group at the 6 position, and a carboxylic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dimethoxy-6-{(E)-[(2-thienylcarbonyl)hydrazono]methyl}benzoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the hydrazone: The reaction between 2-thienylcarbonyl chloride and hydrazine hydrate to form the corresponding hydrazone.
Aldol condensation: The hydrazone is then subjected to an aldol condensation reaction with 2,3-dimethoxybenzaldehyde under basic conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2,3-dimethoxy-6-{(E)-[(2-thienylcarbonyl)hydrazono]methyl}benzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The hydrazono group can be reduced to form the corresponding hydrazine derivative.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the methoxy groups.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted benzoic acid derivatives.
Applications De Recherche Scientifique
2,3-dimethoxy-6-{(E)-[(2-thienylcarbonyl)hydrazono]methyl}benzoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2,3-dimethoxy-6-{(E)-[(2-thienylcarbonyl)hydrazono]methyl}benzoic acid is not fully understood. it is believed to interact with various molecular targets and pathways, including:
Enzyme inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.
Receptor binding: It may bind to certain receptors, modulating their activity and leading to biological effects.
Signal transduction: The compound may interfere with signal transduction pathways, affecting cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-dimethoxybenzoic acid: Lacks the hydrazono and thienylcarbonyl groups.
2,6-dimethoxybenzoic acid: Similar structure but with methoxy groups at different positions.
2-thienylcarbonyl hydrazone derivatives: Compounds with similar hydrazono groups but different aromatic backbones.
Uniqueness
2,3-dimethoxy-6-{(E)-[(2-thienylcarbonyl)hydrazono]methyl}benzoic acid is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both methoxy and hydrazono groups allows for diverse chemical reactivity and potential biological activities, making it a valuable compound for research and development.
Propriétés
Numéro CAS |
325989-36-4 |
|---|---|
Formule moléculaire |
C15H14N2O5S |
Poids moléculaire |
334.3g/mol |
Nom IUPAC |
2,3-dimethoxy-6-[(E)-(thiophene-2-carbonylhydrazinylidene)methyl]benzoic acid |
InChI |
InChI=1S/C15H14N2O5S/c1-21-10-6-5-9(12(15(19)20)13(10)22-2)8-16-17-14(18)11-4-3-7-23-11/h3-8H,1-2H3,(H,17,18)(H,19,20)/b16-8+ |
Clé InChI |
JYCNPZFYWHLFEG-LZYBPNLTSA-N |
SMILES |
COC1=C(C(=C(C=C1)C=NNC(=O)C2=CC=CS2)C(=O)O)OC |
SMILES isomérique |
COC1=C(C(=C(C=C1)/C=N/NC(=O)C2=CC=CS2)C(=O)O)OC |
SMILES canonique |
COC1=C(C(=C(C=C1)C=NNC(=O)C2=CC=CS2)C(=O)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[4-(4-methoxyanilino)-2-methyl-3,4-dihydro-2H-quinolin-1-yl]-phenylmethanone](/img/structure/B404246.png)

![5-(2-chlorophenyl)-3-(4-methylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B404252.png)
![2-(4-ethoxyphenyl)-4,4,7,8-tetramethyl-4,5-dihydro[1,2]thiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B404253.png)
![4-ethoxy-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B404254.png)

![N-[(E)-1-(4-hexylphenyl)ethylideneamino]-2-methylfuran-3-carboxamide](/img/structure/B404262.png)

![N'-[3-(2-methoxyphenyl)-2-propenylidene]-2-pyrazinecarbohydrazide](/img/structure/B404264.png)
![N'-[(9-ethyl-9H-carbazol-3-yl)methylene]-3-nitrobenzohydrazide](/img/structure/B404267.png)
![3-iodo-N'-[(3-methyl-2-thienyl)methylene]benzohydrazide](/img/structure/B404268.png)

![2,4,6-trimethyl-N-[(6-nitro-1,3-benzodioxol-5-yl)methylene]aniline](/img/structure/B404271.png)
![3-[(2-Iodo-benzylidene)-amino]-2,5,6-trimethyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B404272.png)
